2-Bromo-2-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(4-bromophenyl)acetamide is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetamide where the hydrogen atoms are substituted with bromine atoms
Preparation Methods
The synthesis of 2-Bromo-2-(4-bromophenyl)acetamide typically involves the bromination of acetanilide derivatives. One common method includes the bromination of 4-bromoacetanilide using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-2-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form corresponding acids and amines
Scientific Research Applications
2-Bromo-2-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-Bromo-2-(4-bromophenyl)acetamide can be compared with other brominated acetamides such as:
2-Bromoacetanilide: Similar in structure but with different substitution patterns.
4-Bromoacetanilide: Another brominated derivative with distinct properties
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H7Br2NO |
---|---|
Molecular Weight |
292.95 g/mol |
IUPAC Name |
2-bromo-2-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C8H7Br2NO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
FSLTWMUCDWXXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.